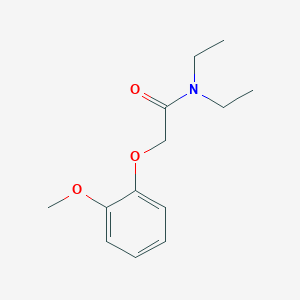![molecular formula C16H24N2O3S B5773497 N-(2-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5773497.png)
N-(2-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide, also known as N-(2-methylphenyl)-2-(4-methylpiperidin-2-yl)acetamide, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of drugs known as analgesics, which are used to relieve pain.
Wirkmechanismus
The mechanism of action of N-(2-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide(2-methylphenyl)-N-(2-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide involves its binding to the mu-opioid receptor in the brain and spinal cord. This binding leads to the inhibition of the release of neurotransmitters such as substance P, which are responsible for transmitting pain signals. This results in the relief of pain.
Biochemical and Physiological Effects:
This compound(2-methylphenyl)-N-(2-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to be a potent analgesic, with a high affinity for the mu-opioid receptor. It has also been shown to have a low potential for abuse and addiction, making it a promising alternative to traditional opioids.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide(2-methylphenyl)-N-(2-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide in lab experiments include its high potency and selectivity for the mu-opioid receptor, as well as its low potential for abuse and addiction. However, its limitations include its relatively complex synthesis method and its potential for side effects such as respiratory depression.
Zukünftige Richtungen
There are several future directions for research on N-(2-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide(2-methylphenyl)-N-(2-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide. One direction is to investigate its potential use as a treatment for chronic pain, as well as its potential for use in combination with other analgesics. Another direction is to investigate its potential for use in the treatment of addiction and withdrawal symptoms. Additionally, further research is needed to fully understand its mechanism of action and its potential for side effects.
Synthesemethoden
The synthesis of N-(2-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide(2-methylphenyl)-N-(2-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide involves several steps. One of the most commonly used methods involves the reaction of 2-methylbenzenesulfonyl chloride with 4-methylpiperidine to form this compound(2-methylphenyl)-4-methylpiperidine-2-sulfonamide. This compound is then reacted with ethyl chloroacetate to form this compound(2-methylphenyl)-2-(4-methylpiperidin-2-yl)acetamide, which is the final product.
Wissenschaftliche Forschungsanwendungen
N-(2-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide(2-methylphenyl)-N-(2-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide has been extensively studied for its potential use as an analgesic. Several studies have shown that it has a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids.
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-13-8-10-17(11-9-13)16(19)12-18(22(3,20)21)15-7-5-4-6-14(15)2/h4-7,13H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMZGHDZTYCCLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN(C2=CC=CC=C2C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]benzamide](/img/structure/B5773434.png)
![methyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate](/img/structure/B5773438.png)


![2-[(3-bromobenzyl)(propyl)amino]ethanol](/img/structure/B5773466.png)

![4-[(4'-methyl-4-biphenylyl)sulfonyl]morpholine](/img/structure/B5773488.png)

![1-[(1H-1,2,4-triazol-3-ylthio)acetyl]azepane](/img/structure/B5773495.png)


![N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5773522.png)
![N'-[(2-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5773525.png)
